Benzene-1,2,3,4,5,6-hexacarboxylic acid;piperidine
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Overview
Description
Benzene-1,2,3,4,5,6-hexacarboxylic acid;piperidine:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Hexamethylbenzene: Benzene-1,2,3,4,5,6-hexacarboxylic acid can be synthesized by the oxidation of hexamethylbenzene using alkaline potassium permanganate in cold conditions or hot concentrated nitric acid.
From Mellite Mineral: The acid can also be prepared by warming mellite (honeystone) with ammonium carbonate, followed by the addition of ammonia to the solution. The precipitated alumina is filtered off, and the ammonium salt of the acid is purified by recrystallization.
Industrial Production Methods: Industrial production methods for benzene-1,2,3,4,5,6-hexacarboxylic acid typically involve large-scale oxidation processes using pure carbon, graphite, or hexamethylbenzene as starting materials. The use of alkaline potassium permanganate or concentrated nitric acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form pyromellitic acid (C10H6O8) upon dry distillation.
Substitution: Long digestion with phosphorus pentachloride forms the acid chloride, which crystallizes in needles and melts at 190°C.
Common Reagents and Conditions:
Oxidizing Agents: Alkaline potassium permanganate, concentrated nitric acid.
Reducing Agents: Hydrogen sulfide for decomposing lead salts.
Substitution Reagents: Phosphorus pentachloride for forming acid chlorides.
Major Products:
Pyromellitic Acid: Formed upon dry distillation.
Acid Chlorides: Formed by reaction with phosphorus pentachloride.
Scientific Research Applications
Chemistry:
Metal-Organic Frameworks (MOFs): Benzene-1,2,3,4,5,6-hexacarboxylic acid is used as a linker in the synthesis of MOFs due to its multiple carboxyl groups, which can coordinate with metal ions.
Biology and Medicine:
Drug Delivery: The compound’s ability to form stable complexes with metal ions makes it useful in drug delivery systems.
Industry:
Mechanism of Action
The mechanism of action of benzene-1,2,3,4,5,6-hexacarboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery systems, the compound can enhance the stability and bioavailability of the drug by forming a complex with metal ions .
Comparison with Similar Compounds
Pyromellitic Acid (C10H6O8): A benzene derivative with four carboxyl groups.
Phthalic Acid (C8H6O4): A benzene derivative with two carboxyl groups.
Terephthalic Acid (C8H6O4): Another benzene derivative with two carboxyl groups.
Uniqueness: Benzene-1,2,3,4,5,6-hexacarboxylic acid is unique due to its six carboxyl groups, which provide multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of metal-organic frameworks and other applications requiring stable metal complexes .
Properties
CAS No. |
840539-94-8 |
---|---|
Molecular Formula |
C22H28N2O12 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
benzene-1,2,3,4,5,6-hexacarboxylic acid;piperidine |
InChI |
InChI=1S/C12H6O12.2C5H11N/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;2*1-2-4-6-5-3-1/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);2*6H,1-5H2 |
InChI Key |
FYLCOHDNWFKUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC1.C1CCNCC1.C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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